molecular formula C7H10N2O3 B14261688 3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate CAS No. 157922-30-0

3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate

Cat. No.: B14261688
CAS No.: 157922-30-0
M. Wt: 170.17 g/mol
InChI Key: VVDJFWRVBYNUSY-UHFFFAOYSA-N
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Description

3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate is a chemical compound with the molecular formula C7H11N2O4 It is known for its unique structure, which includes a diazonium group and an oxopropenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include:

    Temperature: Typically carried out at low temperatures (0-5°C) to stabilize the diazonium intermediate.

    Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) are commonly used for the diazotization process.

    Solvent: Aqueous or alcoholic solvents are often employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, thiols, or other nucleophiles.

Major Products Formed

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce diazonium groups.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate involves:

    Molecular Targets: The diazonium group can interact with nucleophilic sites on biomolecules or other chemical entities.

    Pathways Involved: The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-1-diazonio-4-oxobut-1-en-2-olate
  • 2-Butoxy-1-diazonio-2-oxoprop-1-en-3-olate
  • 3-Methoxy-1-diazonio-3-oxoprop-1-en-2-olate

Uniqueness

3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds. Its butoxy group and diazonium functionality make it a versatile reagent in various chemical reactions and applications.

Properties

CAS No.

157922-30-0

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

butyl 3-diazo-2-oxopropanoate

InChI

InChI=1S/C7H10N2O3/c1-2-3-4-12-7(11)6(10)5-9-8/h5H,2-4H2,1H3

InChI Key

VVDJFWRVBYNUSY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=O)C=[N+]=[N-]

Origin of Product

United States

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